molecular formula C14H12O2 B12566017 2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- CAS No. 163342-27-6

2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)-

Cat. No.: B12566017
CAS No.: 163342-27-6
M. Wt: 212.24 g/mol
InChI Key: RTHDLBGPIRDCFJ-CYBMUJFWSA-N
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Description

2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of naphthalene derivatives and furanone precursors in the presence of catalysts to facilitate the cyclization process. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Furaldehyde: Another furanone derivative with different substituents.

    2-Acetylpyrrole: A compound with a similar furanone ring but different functional groups.

    2-Methylpyrazine: A heterocyclic compound with structural similarities.

Uniqueness

2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- is unique due to its specific naphthalene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

163342-27-6

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(5R)-5-naphthalen-2-yloxolan-2-one

InChI

InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2/t13-/m1/s1

InChI Key

RTHDLBGPIRDCFJ-CYBMUJFWSA-N

Isomeric SMILES

C1CC(=O)O[C@H]1C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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